molecular formula C12H15NO3S B13959314 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B13959314
M. Wt: 253.32 g/mol
InChI Key: GTAKQEGKEGHUBS-UHFFFAOYSA-N
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Description

1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid typically involves the condensation of 3-methylthiophene-2-carboxylic acid with piperidine-3-carboxylic acid under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(3-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-8-4-6-17-10(8)11(14)13-5-2-3-9(7-13)12(15)16/h4,6,9H,2-3,5,7H2,1H3,(H,15,16)

InChI Key

GTAKQEGKEGHUBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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